![molecular formula C22H28N2O2 B14604149 4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide CAS No. 58754-29-3](/img/structure/B14604149.png)
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide is a chemical compound known for its role as a class Ic antiarrhythmic agent. It was primarily used for the treatment of severe or life-threatening ventricular arrhythmias. due to its association with increased death rates in patients with asymptomatic heart rhythm abnormalities post-heart attack, it was withdrawn from the market .
Métodos De Preparación
The synthesis of 4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide involves several steps. One common synthetic route includes the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then further reacted with appropriate reagents to introduce the 1-methylpiperidin-2-yl group and the benzamide moiety . Industrial production methods typically involve similar multi-step synthetic routes, optimized for large-scale production.
Análisis De Reacciones Químicas
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups on the benzamide or piperidine ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide has been extensively studied for its applications in:
Chemistry: Used as a model compound in studying the effects of structural modifications on antiarrhythmic activity.
Biology: Investigated for its interactions with sodium channels in cardiac cells.
Medicine: Explored for its potential therapeutic effects in treating arrhythmias.
Industry: Utilized in the development of new antiarrhythmic drugs and related compounds.
Mecanismo De Acción
The compound exerts its effects by blocking sodium channels in cardiac cells, which inhibits sodium influx through cell membranes. This action affects the polarization-repolarization phase of the action potential, its excitability or refractoriness, impulse conduction, and membrane responsiveness within cardiac fibers .
Comparación Con Compuestos Similares
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide is unique due to its specific structural features and antiarrhythmic properties. Similar compounds include:
Encainide: Another class Ic antiarrhythmic agent with a similar mechanism of action.
Flecainide: A structurally related compound used for treating arrhythmias.
Propafenone: Shares similar antiarrhythmic properties but differs in its chemical structure and additional beta-blocking effects.
These comparisons highlight the uniqueness of this compound in terms of its specific structural attributes and pharmacological profile.
Propiedades
Número CAS |
58754-29-3 |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-16(21-10-6-7-15-24(21)2)19-8-4-5-9-20(19)23-22(25)17-11-13-18(26-3)14-12-17/h4-5,8-9,11-14,16,21H,6-7,10,15H2,1-3H3,(H,23,25) |
Clave InChI |
QTAFLNSVFLTMED-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCN1C)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
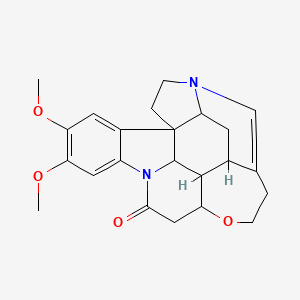
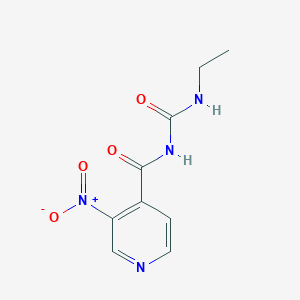
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
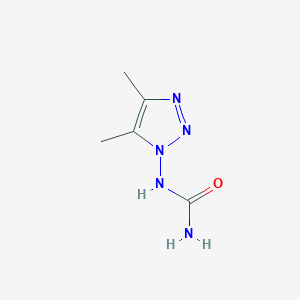
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

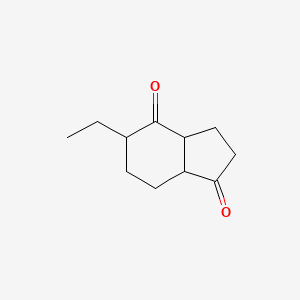
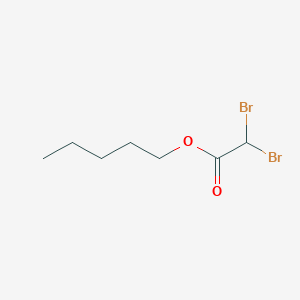
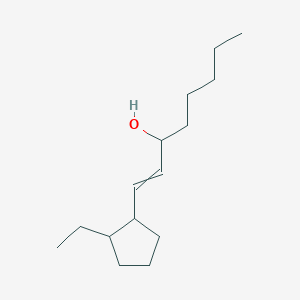
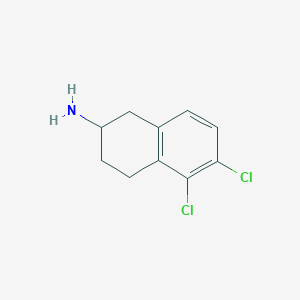
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)

